Cas no 26086-33-9 (Hexanoic acid,2-ethyl-, 1,1'-[2-ethyl-2-[[(2-ethyl-1-oxohexyl)oxy]methyl]-1,3-propanediyl]ester)

Hexanoic acid,2-ethyl-, 1,1'-[2-ethyl-2-[[(2-ethyl-1-oxohexyl)oxy]methyl]-1,3-propanediyl]ester structure
26086-33-9 structure
Nome del prodotto:Hexanoic acid,2-ethyl-, 1,1'-[2-ethyl-2-[[(2-ethyl-1-oxohexyl)oxy]methyl]-1,3-propanediyl]ester
Numero CAS:26086-33-9
MF:C30H56O6
MW:512.762050628662
CID:253826
PubChem ID:14366844

Hexanoic acid,2-ethyl-, 1,1'-[2-ethyl-2-[[(2-ethyl-1-oxohexyl)oxy]methyl]-1,3-propanediyl]ester Proprietà chimiche e fisiche

Nomi e identificatori

    • Hexanoic acid,2-ethyl-, 1,1'-[2-ethyl-2-[[(2-ethyl-1-oxohexyl)oxy]methyl]-1,3-propanediyl]ester
    • TRIMETHYLOLPROPANE TRIS(2-ETHYLHEXANOATE)
    • 1,1,1-Tris-hydroxymethyl-propan-tris-(2-ethyl-capronat)
    • Hexanoic acid,2-ethyl-,2-ethyl-2-(2-ethyl-1-oxohexyl)oxymethyl-1,3-propanediyl ester
    • trimethylolpropane tri(2-ethyl hexanoate)
    • TRIMETHYLOLPROPANE TRIETHYLHEXANOATE
    • SCHEMBL80648
    • Hexanoic acid, 2-ethyl-, triester with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol
    • B952ZGW1IL
    • UNII-B952ZGW1IL
    • Hexanoic acid, 2-ethyl-, 1,1'-[2-ethyl-2-[[(2-ethyl-1-oxohexyl)oxy]methyl]-1,3-propanediyl] ester
    • Pelemol TMPO
    • 1,1,1-Trimethylolpropane tris(2-ethylhexanoate)
    • NS-308
    • DTXSID601021948
    • 2, 2-bis(2-ethylhexanoyloxymethyl)butyl 2-ethylhexanoate
    • 26086-33-9
    • Hexanoic acid,2-ethyl-,1,1'-[2-ethyl-2-[[(2-ethyl-1-oxohexyl)oxy]methyl]-1,3-propanediyl]ester
    • Hexanoic acid, 2-ethyl-, 2-ethyl-2-(((2-ethyl-1-oxohexyl)oxy)methyl)-1,3-propanediyl ester
    • Q27274531
    • TRIMETHYLOLPROPANE TRIETHYLHEXANOATE [INCI]
    • Nikkol Trialan-308
    • 2,2-bis(2-ethylhexanoyloxymethyl)butyl 2-ethylhexanoate
    • Hexanoic acid, 2-ethyl-, 1,1'-(2-ethyl-2-(((2-ethyl-1-oxohexyl)oxy)methyl)-1,3-propanediyl) ester
    • 2-Ethyl-2-(((1-oxo-2-ethylhexyl)oxy)methyl)-1,3-propanediyl 2-ethylhexanoate
    • Inchi: InChI=1S/3C8H16O2.C6H14O3/c3*1-3-5-6-7(4-2)8(9)10;1-2-6(3-7,4-8)5-9/h3*7H,3-6H2,1-2H3,(H,9,10);7-9H,2-5H2,1H3
    • Chiave InChI: YKIBDQMASGIXFB-UHFFFAOYSA-N
    • Sorrisi: CCCCC(C(=O)O)CC.CCCCC(C(=O)O)CC.CCCCC(C(=O)O)CC.CCC(CO)(CO)CO

Proprietà calcolate

  • Massa esatta: 512.40800
  • Massa monoisotopica: 512.40768950g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 6
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 39
  • Conta legami ruotabili: 19
  • Complessità: 160
  • Conteggio di unità legate in modo Covalent: 4
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 3
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 78.9Ų
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: niente

Proprietà sperimentali

  • Colore/forma: Non determinato
  • PSA: 78.90000
  • LogP: 7.66160
  • Solubilità: Non determinato
Fornitori consigliati
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Heyuan Broad Spectrum Biotechnology Co., Ltd